molecular formula C22H29NOS B2682645 N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide CAS No. 329079-47-2

N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide

Cat. No.: B2682645
CAS No.: 329079-47-2
M. Wt: 355.54
InChI Key: YOZNJMRKUPMDLY-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide is a synthetic acetamide derivative intended for research and development purposes. This compound features a 3,5-dimethylanilide moiety and a pentamethylbenzylthioacetamide structure, a scaffold recognized in medicinal chemistry for its potential bioactivity. Acetamide derivatives are a significant class of compounds frequently investigated for their diverse biological activities, which can include antimicrobial , antioxidant , and wound-healing properties . The specific structural motifs present in this molecule—particularly the multi-methylated phenyl rings—suggest it may be of interest in studies focusing on structure-activity relationships (SAR), enzyme inhibition, or as a key intermediate in the synthesis of more complex pharmaceutical agents. Researchers can utilize this compound to probe its mechanism of action, which may involve interaction with biological targets through hydrogen bonding and hydrophobic interactions, as seen in other characterized acetamide structures . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NOS/c1-13-8-14(2)10-20(9-13)23-22(24)12-25-11-21-18(6)16(4)15(3)17(5)19(21)7/h8-10H,11-12H2,1-7H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZNJMRKUPMDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSCC2=C(C(=C(C(=C2C)C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylphenylamine and 2,3,4,5,6-pentamethylbenzyl chloride.

    Formation of Intermediate: The 3,5-dimethylphenylamine reacts with 2,3,4,5,6-pentamethylbenzyl chloride in the presence of a base such as sodium hydroxide to form an intermediate.

    Acylation: The intermediate is then acylated using acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl linkage.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cleaved products with free amine and thiol groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound may exhibit significant biological activities, particularly in the context of cancer research. Preliminary studies suggest that it interacts with molecular targets involved in cellular signaling pathways associated with cancer progression.

Potential Mechanisms of Action

  • Modulation of Protein Interactions : The compound may influence specific proteins implicated in tumor growth and metastasis.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes that are crucial for cancer cell proliferation.

Scientific Research Applications

  • Anticancer Studies
    • The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, studies have reported percent growth inhibitions (PGIs) against different cancer types, indicating its potential as an anticancer agent .
  • Pharmacological Research
    • As a sulfonamide derivative, this compound could be explored for its pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion). Understanding these parameters is crucial for assessing its viability as a therapeutic agent.
  • Synthesis and Development
    • The synthesis of N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide can be optimized for better yields and purity. Research into efficient synthetic routes is ongoing to facilitate its use in larger-scale applications.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of related compounds that share structural similarities with this compound. The results showed significant inhibition rates against several cancer cell lines:

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.53%

These findings highlight the potential of this compound in targeting multiple pathways involved in cancer cell survival and proliferation .

Case Study 2: Pharmacokinetics

Another study focused on the pharmacokinetic profile of similar compounds within the same class. It was found that modifications to the substituents on the aromatic rings significantly affected the absorption rates and metabolic stability. This information is vital for optimizing the compound's design for therapeutic use.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group plays a crucial role in its reactivity and binding affinity, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Analogous Acetamide Derivatives

Substituent Effects on Crystallinity and Molecular Packing

Comparison Compound : N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide ()

  • Structural Differences : Replaces the pentamethylphenylmethylsulfanyl group with a trichloromethyl (-CCl₃) moiety.
  • Key Findings: The trichloro group is a strong electron-withdrawing substituent, inducing distinct crystal packing arrangements compared to electron-donating methyl groups. Crystallographic analysis reveals that the 3,5-dimethylphenyl analog has two molecules per asymmetric unit, whereas monosubstituted analogs (e.g., 3-Cl or 3-CH₃ derivatives) exhibit single-molecule units .

Heterocyclic vs. Aromatic Substituents

Comparison Compound: N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide ()

  • Structural Differences: Substitutes the pentamethylphenylmethylsulfanyl group with a 6-methoxy-4-oxoquinolinyl moiety.
  • Key Findings: The quinolinyl group introduces a planar heterocyclic system, enabling π-π stacking interactions that may enhance binding to biological targets (e.g., enzymes or receptors). The methoxy group at position 6 contributes to hydrogen bonding and polarity, as evidenced by NMR shifts (δ 3.84 ppm for -OCH₃) .
  • Implications for Target Compound : The fully aromatic pentamethylphenyl group in the target compound may prioritize hydrophobic interactions over hydrogen bonding, altering bioavailability or target selectivity.

Functional Group Modifications in Agrochemical Analogs

Comparison Compounds : Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor) ()

  • Structural Differences : Chloroacetamides feature chlorine substituents and simpler aromatic groups (e.g., 2,6-diethylphenyl).
  • Key Findings :
    • Chlorine atoms enhance electrophilicity, facilitating reactivity with biological nucleophiles (e.g., in plant acetyl-CoA carboxylase inhibition).
    • Bulky substituents like 2-methoxy-1-methylethyl in dimethenamid reduce soil mobility, prolonging herbicidal activity .
  • Implications for Target Compound: The absence of chlorine and presence of methyl groups in the target compound may reduce environmental persistence or toxicity, redirecting its utility toward non-agrochemical applications.

Electronic and Steric Effects of Sulfur-Containing Groups

Comparison Compound: (2E)-N-(3,5-Dimethylphenyl)-2-(hydroxyimino)acetamide ()

  • Structural Differences: Replaces the methylsulfanyl group with a hydroxyimino (-NOH) moiety.
  • Key Findings: The hydroxyimino group introduces tautomerism and hydrogen-bonding capacity, as seen in its CAS-registered stability data . In contrast, the methylsulfanyl group in the target compound is less polar but more lipophilic, favoring membrane permeability.
  • Implications for Target Compound: The sulfur atom’s electron-rich nature may confer radical scavenging or metal-chelating properties, which are absent in hydroxyimino analogs.

Biological Activity

N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C20H30N2OS
  • Molecular Weight : 358.53 g/mol

The compound features a dimethylphenyl group and a pentamethylphenylmethylsulfanyl substituent attached to an acetamide functional group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in neurotransmission and inflammation.

Antioxidant Properties

In vitro assays have shown that the compound exhibits antioxidant activity. This is critical as oxidative stress is a contributing factor in various diseases including neurodegenerative disorders.

Anti-inflammatory Effects

Studies have indicated that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests that this compound may possess anti-inflammatory properties.

Case Studies and Research Findings

Here are some notable findings from recent studies involving similar compounds:

StudyFindings
Inhibition of BChE A series of substituted acetamides were synthesized and evaluated for BChE inhibition; one compound exhibited IC50 values of 3.94 μM .
Antioxidant Activity Compounds with similar structures demonstrated significant antioxidant activity in cellular models .
Anti-inflammatory Activity Research indicated that certain acetamide derivatives could reduce levels of TNF-alpha and IL-6 in vitro .

Q & A

Synthesis and Optimization

Basic Question : What are the common synthetic routes for preparing N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide, and what key reagents are involved? Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thioether linkages (as in the methylsulfanyl group) are often formed using alkyl halides and thiols under basic conditions. A related synthesis (for analogous acetamides) employs reagents like ammonium persulfate (APS) as initiators in copolymerization reactions, as seen in the controlled synthesis of polycationic polymers . Key intermediates may require purification via recrystallization (e.g., ethanol as a solvent) or column chromatography.

Advanced Question : How can researchers optimize reaction conditions to improve yield and purity in the synthesis of this compound? Methodological Answer : Optimization involves adjusting temperature, solvent polarity, and stoichiometry. For instance, highlights a stepwise addition of reagents at 0°C to control exothermic reactions, followed by gradual warming to ambient temperature. Recrystallization from ethanol and vacuum drying are critical for purity . Advanced techniques like microwave-assisted synthesis or flow chemistry could further enhance reaction efficiency. Kinetic studies (e.g., monitoring via HPLC) may identify rate-limiting steps.

Structural Characterization

Basic Question : What spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer : 1H-NMR and mass spectrometry (EI-MS or HRMS) are standard. For example, reports δ 10.33 (s, 1H) for an acetamide NH proton and aromatic protons at δ 7.75 (s, 4H), consistent with symmetric substituents . IR spectroscopy can confirm carbonyl (C=O) and thioether (C-S) functional groups.

Advanced Question : How can researchers resolve ambiguities in NMR spectra caused by steric hindrance or dynamic effects in this highly substituted acetamide? Methodological Answer : Variable-temperature NMR or 2D techniques (e.g., COSY, HSQC) can elucidate overlapping signals. For instance, methyl groups in pentamethylphenyl moieties may exhibit restricted rotation, splitting signals into complex multiplets. Computational modeling (DFT) can predict chemical shifts and assign challenging peaks .

Analytical Method Development

Basic Question : What validated analytical methods are suitable for quantifying this compound in raw materials or formulations? Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is widely used. describes a validated method for a related acetamide, achieving detection limits via optimized wavelength (e.g., 254 nm) and gradient elution . Calibration curves with R² > 0.995 ensure accuracy.

Advanced Question : How can researchers develop a stability-indicating method to assess degradation products under stress conditions? Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) followed by LC-MS/MS can identify degradation pathways. Method validation per ICH guidelines (Q2(R1)) ensures specificity, linearity, and robustness. emphasizes precision (<2% RSD) and recovery (98–102%) as critical parameters .

Structure-Activity Relationships (SAR)

Basic Question : How do substituents on the phenyl rings influence the compound’s physicochemical properties? Methodological Answer : Methyl groups enhance lipophilicity (logP), as seen in , where increased methyl substitution correlates with higher logP values (e.g., Compound E: logP = 0.67 vs. Compound C: logP = 1.10) . Steric effects from pentamethylphenyl groups may reduce solubility but improve membrane permeability.

Advanced Question : Can computational models predict the biological activity of this compound based on its substituent pattern? Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models using descriptors like polar surface area (PSA) or Hammett constants can link structure to activity. For example, methylsulfanyl groups may enhance binding to hydrophobic enzyme pockets. MD simulations assess conformational stability in target binding sites.

Contradictory Data Resolution

Advanced Question : How should researchers address discrepancies in reported synthetic yields or spectral data for this compound? Methodological Answer : Reproduce experiments under identical conditions (solvent, temperature, catalyst). Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR Predictor). If inconsistencies persist, explore alternative mechanisms (e.g., unexpected side reactions, as in ’s copolymerization side products) . Collaborative inter-laboratory studies can confirm reproducibility.

Toxicity and Safety Profiling

Basic Question : What safety protocols are recommended for handling this compound in laboratory settings? Methodological Answer : Follow GHS guidelines ( ): use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers away from oxidizers. Safety data sheets (SDS) for analogous acetamides recommend LD50 testing in rodents for acute toxicity .

Advanced Question : How can researchers design in vitro/in vivo studies to evaluate chronic toxicity or metabolic pathways? Methodological Answer : Use hepatic microsomes (e.g., human S9 fractions) to study Phase I/II metabolism. LC-HRMS identifies metabolites. For in vivo studies, OECD Guideline 407 (28-day repeated dose) assesses organ toxicity. Transcriptomics (RNA-seq) can reveal gene expression changes linked to toxicity.

Stability and Degradation

Basic Question : What factors influence the chemical stability of this compound under storage conditions? Methodological Answer : Light, humidity, and temperature are critical. Accelerated stability studies (40°C/75% RH) over 6 months, monitored via HPLC, identify degradation products. ’s method validated for stability assessment is adaptable here .

Advanced Question : What formulation strategies can improve the compound’s stability in aqueous solutions? Methodological Answer : Lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in cyclodextrins enhances stability. pH adjustment (e.g., buffered solutions at pH 5–7) minimizes hydrolysis. Nanocarriers (liposomes) protect against oxidative degradation.

Mechanistic Studies

Advanced Question : How can researchers elucidate the reaction mechanism of this compound in catalytic or biological systems? Methodological Answer : Isotope labeling (e.g., 13C or 2H) tracks bond cleavage/formation. Time-resolved FTIR monitors intermediate species. For biological targets, SPR (surface plasmon resonance) measures binding kinetics, while cryo-EM visualizes protein-ligand interactions.

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